![molecular formula C22H15BrN2O B11711742 3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole moiety and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE typically involves a multi-step process. One common method includes the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 3-bromobenzaldehyde under basic conditions to form the corresponding Schiff base. This reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its pharmacokinetic properties.
Industry
In the industrial sector, (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-BROMOPHENYL)PROP-2-EN-1-IMINE: Similar structure but with a different position of the bromine atom.
(1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-CHLOROPHENYL)PROP-2-EN-1-IMINE: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of (1E,2E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-BROMOPHENYL)PROP-2-EN-1-IMINE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of new materials and molecules.
Propiedades
Fórmula molecular |
C22H15BrN2O |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(3-bromophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H15BrN2O/c23-18-9-3-6-16(14-18)7-5-13-24-19-10-4-8-17(15-19)22-25-20-11-1-2-12-21(20)26-22/h1-15H/b7-5+,24-13? |
Clave InChI |
LWHCEAVWTOIXBF-IIGMHIQPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C/C=C/C4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC=CC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)
![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
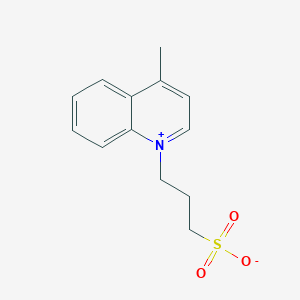
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
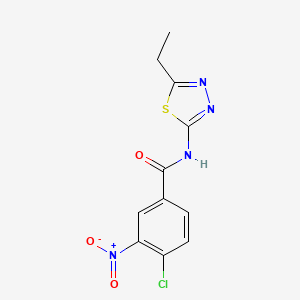
![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
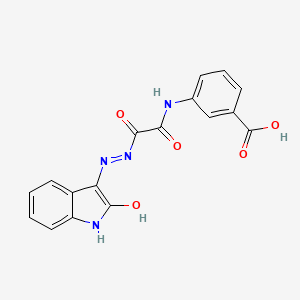
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
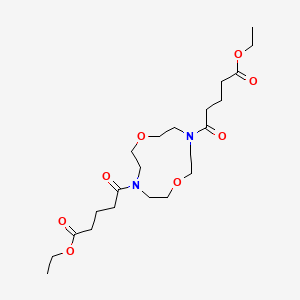
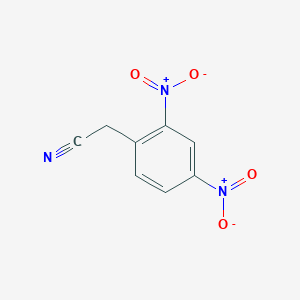
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
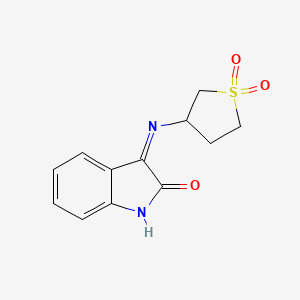
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
